molecular formula C11H14N4O B13644137 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol

2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol

Cat. No.: B13644137
M. Wt: 218.26 g/mol
InChI Key: BWIUCJYMRIZHLT-UHFFFAOYSA-N
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Description

2-Amino-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)phenol is a synthetic small molecule featuring a phenolic ring linked to a 1,2,4-triazole moiety, a structure of significant interest in medicinal chemistry. Compounds based on the 1,2,4-triazole scaffold are extensively investigated as potential inhibitors of the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme critical in the melanogenesis pathway, and its inhibitors are valuable for research in dermatology for managing skin hyperpigmentation, as well as in the food industry to prevent the enzymatic browning of agricultural products . The molecular architecture of this compound, which combines a phenolic system known to interact with the enzyme's active site with a versatile 1,2,4-triazole heterocycle, suggests its primary research value lies in probing tyrosinase activity and mechanism. The 1,2,4-triazole ring is a privileged structure in drug discovery due to its ability to engage in various binding interactions with biological targets, such as hydrophobic interactions and coordination with metal ions in enzyme active sites . Researchers can utilize this compound to explore structure-activity relationships, conduct enzyme kinetic studies, and perform in silico modeling to understand its binding affinity and mode of action within the tyrosinase catalytic domain . It serves as a key chemical tool for developing novel therapeutic and preservative agents.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-amino-5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C11H14N4O/c1-3-10-13-11(15(2)14-10)7-4-5-8(12)9(16)6-7/h4-6,16H,3,12H2,1-2H3

InChI Key

BWIUCJYMRIZHLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=CC(=C(C=C2)N)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to improve reaction efficiency, yield, and purity in the synthesis of 1,2,4-triazole compounds. It enables rapid heating and can facilitate one-pot tandem reactions, reducing reaction times and simplifying purification.

Specific Preparation Routes for 2-Amino-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)phenol

Although direct literature on the exact compound is limited, closely related synthetic approaches for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and related triazole-substituted phenols provide a foundation for its preparation.

Route A: From N-Guanidinosuccinimide and Amines (Microwave-Assisted)
  • Step 1: Preparation of N-guanidinosuccinimide from succinic anhydride.
  • Step 2: Nucleophilic ring opening of N-guanidinosuccinimide by the amine component (e.g., morpholine or substituted amines).
  • Step 3: Intramolecular cyclocondensation under microwave irradiation at optimized temperatures (~170 °C) to form the 1,2,4-triazole ring.

This method allows one-pot synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with moderate to high yields (up to ~70%) and high purity after simple filtration.

Entry Solvent Temperature (°C) Time (min) Yield (%) Notes
1 Ethanol 180 25 27 Initial attempt, low yield
2 Acetonitrile 170 25 65-70 Optimized conditions, better yield
Route B: Using N-Arylsuccinimides and Aminoguanidine Hydrochloride
  • Step 1: Reaction of N-phenylsuccinimide with aminoguanidine hydrochloride in ethanol under microwave heating.
  • Step 2: Addition of potassium hydroxide to promote ring closure and 1,2,4-triazole formation.

This alternative route is effective for synthesizing N-phenyl-substituted triazole derivatives, achieving yields around 58% under optimized conditions.

Entry Solvent Base Temperature (°C) Time (min) Yield (%) Notes
1 Ethanol KOH in water 170 (50 min), 180 (15 min) 65 Low yield, aqueous base
2 Methanol KOH in methanol 170 (50 min), 180 (15 min) 69 Improved yield with non-aqueous base

Data Tables Summarizing Key Preparation Parameters

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Microwave-assisted cyclocondensation (Route A) N-guanidinosuccinimide + amines 170 °C, 25 min, acetonitrile 65-70 One-pot, rapid, high purity Limited to nucleophilic amines
Microwave-assisted one-pot (Route B) N-arylsuccinimides + aminoguanidine hydrochloride 170-180 °C, 65 min, ethanol + KOH ~58-69 Effective for aryl-substituted amides Sensitive to base and solvent type
Alkylation of triazole ring Substituted amidoguanidines or triazoles Varies, often reflux or microwave Variable Enables N-substitution Multi-step, requires purification

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol (CAS: 1248158-62-4)

  • Molecular Formula : C₁₀H₁₂N₄O
  • Molar Mass : 204.23 g/mol
  • Key Differences: The triazole ring here bears methyl groups at both the 1- and 3-positions, whereas the target compound replaces the 3-methyl with an ethyl group.

2-[(3-Methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol

  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molar Mass : 205.22 g/mol
  • Key Differences: The triazole is linked to the phenol via a methoxy (-O-) bridge rather than a direct bond. This structural variation alters electronic conjugation and may reduce planarity, impacting intermolecular interactions such as π-π stacking .

Triazole Derivatives with Heteroatom Linkages

2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide

  • Molecular Features : Incorporates a thiophene-methyl group and a thioether (-S-) linkage.
  • Key Differences : The sulfur-containing substituents introduce distinct electronic properties (e.g., electron-rich thiophene) and redox activity, which are absent in the target compound. Such modifications are linked to actoprotective effects in preclinical models .

Triazole-Phenol Hybrids with Complex Substituents

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Molecular Features : Combines chloro, nitro, and triazole-thioether groups.
  • Key Differences : The presence of electron-withdrawing substituents (e.g., nitro, chloro) enhances electrophilicity and reactivity, contrasting with the electron-donating ethyl and methyl groups in the target compound. Such differences influence applications in catalysis or drug design .

Comparative Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Trends
Target Compound C₁₁H₁₄N₄O ~218.25 3-Ethyl, 1-methyl triazole Moderate lipophilicity
1,3-Dimethyl-triazole-phenol C₁₀H₁₂N₄O 204.23 1,3-Dimethyl triazole Higher aqueous solubility
Thiophene-linked triazole C₉H₁₁N₅OS₂ 277.35 Thiophene, thioether Low polarity, lipid-soluble
Nitro/chloro-substituted triazole C₂₀H₁₅Cl₂N₇O₃S 504.35 Nitro, chloro, thioether Poor aqueous solubility

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl compounds and subsequent functionalization. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate triazole ring formation .
  • Temperature control : Reactions often proceed at 80–100°C to avoid side products .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization requires stoichiometric balancing of precursors and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and phenol group (δ 5.5–6.5 ppm for -OH) .
  • IR spectroscopy : Identifies N-H stretching (3200–3400 cm⁻¹) and C=N/C-N vibrations (1500–1600 cm⁻¹) in the triazole moiety .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with triazole derivatives .

Q. What preliminary biological screening approaches are recommended to assess its potential therapeutic applications?

  • Methodological Answer :
  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., A549 for NSCLC) to evaluate IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) to modify the compound's substituents for enhanced bioactivity?

  • Methodological Answer : SAR studies focus on substituent effects:
Substituent PositionModificationObserved Bioactivity TrendReference
Phenol -OHHalogenation (e.g., Cl)Increased antimicrobial potency
Triazole C3Alkyl groups (e.g., ethyl)Improved metabolic stability
Amino groupAcylationReduced cytotoxicity
Computational tools (e.g., molecular docking) guide rational design by predicting steric/electronic interactions with target proteins .

Q. What crystallographic methods and software tools are suitable for determining its three-dimensional structure?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths/angles in the triazole-phenol system .
  • Software : WinGX suite for data integration and ORTEP-3 for thermal ellipsoid visualization .
  • Challenges : Disorder in ethyl/methyl groups requires anisotropic displacement parameter (ADP) constraints .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be addressed methodologically?

  • Methodological Answer : Contradictions arise from:
  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .
  • Cell line heterogeneity : Use isogenic cell lines to isolate genetic factors .
  • Solubility differences : Pre-test compound solubility in DMSO/PBS to ensure consistent dosing .
    Meta-analysis of dose-response curves and Hill slopes can reconcile discrepancies .

Q. What computational strategies are effective for predicting binding modes with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : GROMACS for 100-ns trajectories to assess triazole-phenol stability in binding sites .
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity with inhibition constants (Ki) .

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